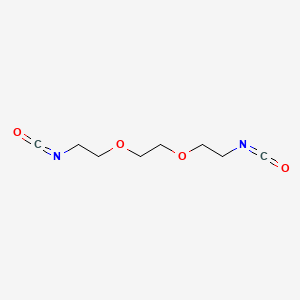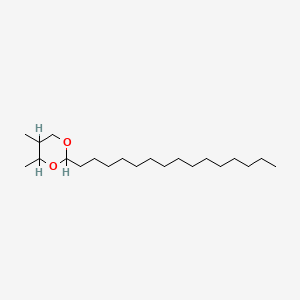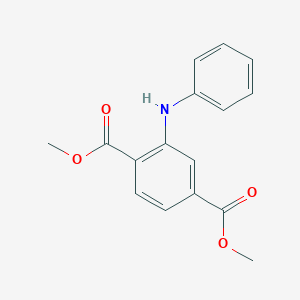
13,17-Dimethylhentriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13,17-Dimethylhentriacontane is a hydrocarbon with the molecular formula C₃₃H₆₈ and a molecular weight of 464.8930 g/mol . It is a branched alkane, specifically a dimethyl derivative of hentriacontane. This compound is known for its presence in the cuticular hydrocarbons of certain insects, playing a role in their chemical communication .
Vorbereitungsmethoden
The synthesis of 13,17-Dimethylhentriacontane typically involves the alkylation of hentriacontane with methyl groups at the 13th and 17th carbon positions. This can be achieved through various organic synthesis techniques, including:
Friedel-Crafts Alkylation: Using an alkyl halide and a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Grignard Reaction: Reacting a Grignard reagent with a suitable precursor to introduce the methyl groups.
Analyse Chemischer Reaktionen
13,17-Dimethylhentriacontane, being a saturated hydrocarbon, is relatively inert. it can undergo several types of reactions under specific conditions:
Oxidation: Can be oxidized to form alcohols, ketones, or carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Although already fully saturated, it can be subjected to hydrogenation to ensure complete saturation.
Wissenschaftliche Forschungsanwendungen
13,17-Dimethylhentriacontane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 13,17-Dimethylhentriacontane in biological systems involves its interaction with the cuticular surface of insects. It contributes to the formation of a protective barrier and plays a role in chemical signaling. The molecular targets include receptors on the insect cuticle that detect and respond to hydrocarbon signals .
Vergleich Mit ähnlichen Verbindungen
13,17-Dimethylhentriacontane can be compared with other similar hydrocarbons such as:
Hentriacontane: The parent compound without methyl substitutions.
3-Methylheneicosane: A shorter chain methylated hydrocarbon.
Heptacosane: A straight-chain hydrocarbon with 27 carbon atoms.
3-Methylheptacosane: A methylated derivative of heptacosane.
3-Methylnonacosane: Another methylated hydrocarbon with 29 carbon atoms.
The uniqueness of this compound lies in its specific methylation pattern, which influences its physical properties and biological functions.
Eigenschaften
IUPAC Name |
13,17-dimethylhentriacontane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H68/c1-5-7-9-11-13-15-17-18-20-22-24-26-29-33(4)31-27-30-32(3)28-25-23-21-19-16-14-12-10-8-6-2/h32-33H,5-31H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXZZORBTUGCDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H68 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334726 |
Source


|
| Record name | 13,17-Dimethylhentriacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56987-75-8 |
Source


|
| Record name | 13,17-Dimethylhentriacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(4-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3053840.png)

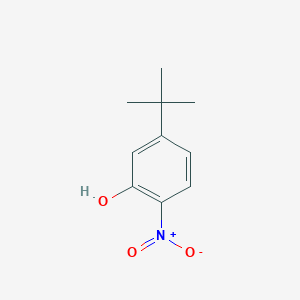

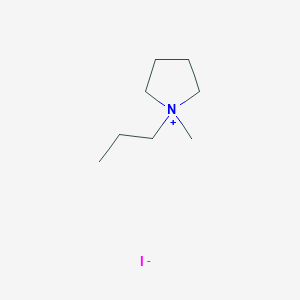
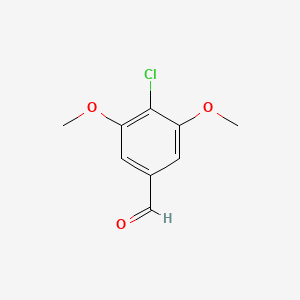


![2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-[(E)-(3,5-diiodo-2-prop-2-ynoxyphenyl)methylideneamino]acetamide](/img/new.no-structure.jpg)
